![molecular formula C17H18N4O4S2 B2881939 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034283-66-2](/img/structure/B2881939.png)
2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a sulfamoyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. Sulfamoyl refers to the functional group with the structure -SO2NH2, derived from sulfamic acid.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For instance, thiophene derivatives have been synthesized by heterocyclization of various substrates . Quinolone agents bearing N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety in the 7-position of the quinolone ring have also been synthesized .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene and pyrazole rings, along with the sulfamoyl group, would contribute to the overall structure .Scientific Research Applications
Antimicrobial Activity
Benzimidazole molecules, which are structurally similar to the compound , have been found to be effective against various strains of microorganisms . This suggests that “2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide” could potentially have antimicrobial properties.
Drug Development
The compound’s structure, which includes a thiophene ring, could make it a candidate for drug development. Thiophene derivatives have been used in the synthesis of various drugs .
Targeting Carbonic Anhydrase 2
The compound has been identified as a potential target for Carbonic anhydrase 2 in humans . This enzyme plays a crucial role in maintaining pH balance in the body and is a target for various drugs.
Biochemical Research
The compound’s unique structure could make it useful in biochemical research, particularly in studies involving sulfonamide groups and thiophene rings .
Potential Antifungal Activity
Given the antimicrobial activity of similar benzimidazole compounds , this compound could potentially be used in the development of new antifungal agents.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme This interaction can inhibit the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 affects the bicarbonate buffer system, which is crucial for maintaining pH homeostasis in the body . This can lead to a variety of downstream effects, including changes in cellular metabolism and ion transport.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. Given its potential role as an inhibitor of Carbonic Anhydrase 2, it could potentially be used to modulate pH homeostasis in the body . .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by the individual’s physiological state, including factors such as age, sex, and health status.
properties
IUPAC Name |
2-[4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c18-17(22)11-25-14-1-3-15(4-2-14)27(23,24)19-7-9-21-8-5-16(20-21)13-6-10-26-12-13/h1-6,8,10,12,19H,7,9,11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVCWWHTTRXLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.